molecular formula C17H16N2O2S B5799649 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Número de catálogo B5799649
Peso molecular: 312.4 g/mol
Clave InChI: DUPFUUDZOOZTQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as BTA-1, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives that have been synthesized and tested for their biological activities.

Mecanismo De Acción

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the pathogenesis of various diseases. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are involved in cell cycle regulation and chromatin remodeling, respectively. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively, by binding to specific regions of the proteins and preventing their interaction with other proteins.
Biochemical and Physiological Effects
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth and proliferation. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to prevent the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which leads to the prevention of neuronal death and cognitive decline.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has several advantages for lab experiments, including its small size, high purity, and low toxicity. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can be easily synthesized and purified, which makes it a suitable candidate for high-throughput screening assays. However, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide also has some limitations, including its poor solubility in water and low bioavailability, which may limit its therapeutic potential in vivo.

Direcciones Futuras

There are several future directions for the research on N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide. One direction is to optimize the synthesis method of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide to improve its solubility and bioavailability. Another direction is to test the efficacy of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide in animal models of various diseases to determine its therapeutic potential in vivo. Additionally, the molecular targets of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide and its mechanism of action need to be further elucidated to understand its biological activities better. Finally, the development of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide derivatives with improved pharmacokinetic properties may lead to the discovery of more potent and selective compounds for therapeutic applications.
Conclusion
In conclusion, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide can be easily synthesized and purified, and it has been shown to have various biochemical and physiological effects in different disease models. However, further research is needed to optimize its synthesis method, improve its solubility and bioavailability, and understand its mechanism of action better. The development of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.

Métodos De Síntesis

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide involves the reaction of 2-aminobenzothiazole with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction produces N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide as a yellow solid with a melting point of 163-165°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide has been tested for its ability to prevent the aggregation of amyloid beta and alpha-synuclein proteins, respectively, which are associated with the pathogenesis of these diseases.

Propiedades

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-3-5-12(6-4-11)9-16(20)19-17-18-14-8-7-13(21-2)10-15(14)22-17/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPFUUDZOOZTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.